Triethylene glycol monoethyl ether

Description

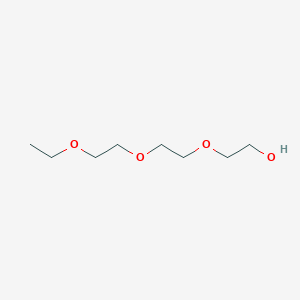

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-ethoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSMVVDJSNMRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4, Array | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024368 | |

| Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [ICSC] Odorless; [HSDB], COLOURLESS HYGROSCOPIC LIQUID. | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

493 °F at 760 mmHg (USCG, 1999), 256 °C, 255 °C | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

275 °F (USCG, 1999), 275 °F (Open cup) /From table/, 275 °F (135 °C) (OPEN CUP), 135 °C o.c. | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with most organic solvents., In water, miscible, Solubility in water: very good | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.018 at 25 °C/4 °C, Bulk density: 8.5 lb/gal at 20 °C, Relative density (water = 1): 1.02 | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.2 | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00224 [mmHg], % in saturated air at 25 °C: 0.0026. 1 ppm = 7.29 mg/cu m; 1 mg/L = 137.2 ppm at 25 °C 760 mm Hg. VP: less than 0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3 | |

| Record name | Triethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-50-5 | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol monoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol monoethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(2-ethoxyethoxy)ethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G0E2G9582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-1.7 °F (USCG, 1999), -18.7 °C, -19 °C | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Triethylene Glycol Monoethyl Ether (CAS 112-50-5) for Researchers and Drug Development Professionals

An Overview of a Versatile Excipient and Solvent

Triethylene glycol monoethyl ether (TGEE), identified by its CAS number 112-50-5, is a high-boiling, colorless, and nearly odorless liquid belonging to the glycol ether family.[1][2] Its unique chemical structure, featuring both ether and alcohol functionalities, imparts a desirable combination of properties, including excellent solvency for a wide range of substances, complete miscibility with water and many organic solvents, and low volatility.[3] These characteristics have led to its widespread use in various industrial applications, and more importantly for the intended audience, in the pharmaceutical and research sectors.

In the realm of drug development, TGEE serves as a versatile excipient, solvent, and penetration enhancer.[4] It is utilized in the formulation of oral, topical, and injectable drug products to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its ability to dissolve both polar and non-polar compounds makes it a valuable tool for formulation scientists grappling with poorly soluble drug candidates. Furthermore, its role as a penetration enhancer in transdermal drug delivery systems is of significant interest, as it can facilitate the transport of therapeutic agents across the skin barrier.[5]

This technical guide provides a comprehensive overview of the core properties, applications, and relevant experimental methodologies of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological properties of an excipient is paramount in drug formulation and development. The following tables summarize key quantitative data for this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 112-50-5 | [2] |

| Molecular Formula | C8H18O4 | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Colorless liquid | |

| Odor | Odorless to mild | [2] |

| Boiling Point | 255-256 °C | [6] |

| Melting Point | -19 °C | [6] |

| Density | 1.020 g/mL at 25 °C | [2] |

| Flash Point | 135 °C (open cup) | [6] |

| Solubility | Miscible with water, ethanol, acetone, and most organic solvents. | [2] |

| Vapor Pressure | 0.3 Pa at 20 °C | [6] |

| logP (Octanol/Water Partition Coefficient) | -0.79 to -0.15 | [7] |

Toxicological Data

| Parameter | Value | Species | Route | Reference(s) |

| LD50 (Acute Oral) | 10.61 g/kg | Rat | Oral | [8] |

| LD50 (Acute Dermal) | 8.2 g/kg (equivalent to 8 mL/kg) | Rabbit | Dermal | [2] |

| LC50 (Acute Inhalation) | > 5240 mg/m³ (for the related DEGEE) | Rat | Inhalation | [9] |

| Skin Irritation | Mild irritant | Rabbit | Dermal | [7] |

| Eye Irritation | Mild irritant | Rabbit | Ocular | [7] |

Applications in Research and Drug Development

This compound's unique properties make it a valuable tool in various research and drug development applications.

Solvent for In Vitro and In Vivo Studies

Due to its broad solvency and miscibility with aqueous and organic media, TGEE is an effective solvent for a wide range of APIs and research compounds. It can be used to prepare stock solutions for in vitro assays, such as cell-based assays and enzyme kinetics studies. Its low volatility is an advantage in these experimental setups, as it minimizes changes in concentration due to evaporation. For in vivo studies, it can be a component of vehicle formulations for oral, topical, or parenteral administration, particularly for compounds with poor water solubility.

Penetration Enhancer in Transdermal Drug Delivery

TGEE and its close relative, diethylene glycol monoethyl ether (DEGEE, often marketed as Transcutol®), are recognized for their ability to enhance the permeation of drugs through the skin.[5][10] The proposed mechanism involves the solubilization of the drug within the vehicle and the subsequent transport of the drug-solvent complex across the stratum corneum.[5] This makes TGEE a promising excipient for the development of transdermal patches, gels, and creams.

Formulation of Nanoparticles and Microemulsions

TGEE can be used as a solvent and co-solvent in the preparation of drug delivery systems such as nanoparticles and microemulsions. These formulations can protect the encapsulated drug from degradation, control its release profile, and improve its therapeutic efficacy. While specific protocols for TGEE are not abundant in the literature, methods developed for similar glycol ethers, such as tetraethylene glycol monoethyl ether, in nanoparticle synthesis can be adapted.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Preparation of a Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of a poorly water-soluble compound for use in cell culture experiments.

Materials:

-

This compound (CAS 112-50-5), high purity

-

Test compound (e.g., a hydrophobic drug)

-

Sterile, amber glass vials

-

Sterile, positive displacement pipette or calibrated glass syringe

-

Vortex mixer

-

Analytical balance

Protocol:

-

Determine the desired concentration of the stock solution (e.g., 10 mM).

-

Calculate the mass of the test compound required to achieve this concentration in a specific volume of TGEE.

-

Accurately weigh the test compound using an analytical balance and transfer it to a sterile amber glass vial.

-

Using a positive displacement pipette or a calibrated glass syringe, add the calculated volume of TGEE to the vial.

-

Tightly cap the vial and vortex the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

-

Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protected from light.

-

Before use, the stock solution should be thawed and vortexed to ensure homogeneity. The final concentration of TGEE in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of TGEE) should always be included in the experiment.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic potential of this compound on a specific cell line.

Materials:

-

Human cell line (e.g., HEK293, HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (CAS 112-50-5), sterile-filtered

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of TGEE in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1% to 10% v/v).

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of TGEE. Include wells with medium only (blank) and cells in medium without TGEE (negative control).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the negative control after subtracting the blank absorbance.

Formulation of Gold Nanoparticles (Adapted from a Protocol for a Related Glycol Ether)

Objective: To synthesize gold nanoparticles using this compound as a solvent and reducing agent. This protocol is adapted from a method using tetraethylene glycol monoethyl ether and would require optimization for TGEE.[1]

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (CAS 112-50-5)

-

Deionized water

-

Ethanol

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with a heating plate

-

Syringe

Protocol:

-

In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of TGEE.

-

Heat the TGEE to a specific temperature (e.g., starting with 120°C, subject to optimization) with vigorous stirring.

-

Prepare a 10 mM aqueous solution of HAuCl₄·3H₂O.

-

Rapidly inject 1 mL of the HAuCl₄ solution into the hot TGEE.

-

Observe the color change of the solution from yellow to ruby red, which indicates the formation of gold nanoparticles.

-

Maintain the reaction temperature for 30-60 minutes to ensure the completion of the reaction and stabilization of the nanoparticles.

-

Allow the solution to cool to room temperature.

-

Purify the resulting gold nanoparticles by repeated centrifugation and resuspension in ethanol or water to remove excess TGEE and unreacted precursors.

Visualizations

Experimental Workflow: Gold Nanoparticle Synthesis

Caption: Workflow for the synthesis of gold nanoparticles using TGEE.

Logical Relationship: Role as a Dermal Penetration Enhancer

Caption: TGEE enhances dermal drug delivery.

Potential Cellular Impact: A Generalized View

While direct evidence of this compound's interaction with specific signaling pathways is limited, high concentrations of xenobiotics can induce cellular stress and cytotoxicity. The following diagram illustrates a generalized pathway of cellular response to chemical-induced stress, which could be relevant in toxicological assessments of TGEE at high concentrations. It is important to note that the specific pathways activated by TGEE have not been elucidated. A related compound, triethylene glycol dimethacrylate, has been shown to cause cell cycle delays.

Caption: Generalized cellular response to chemical stress.

Conclusion

This compound (CAS 112-50-5) is a valuable and versatile compound for researchers and drug development professionals. Its excellent solvency, miscibility, and low toxicity profile make it a suitable excipient and solvent for a wide array of pharmaceutical formulations. Its role as a penetration enhancer in transdermal drug delivery and its potential application in the synthesis of nanoparticle-based drug carriers highlight its importance in modern drug development. While further research is needed to fully elucidate its interactions at the cellular and molecular level, the existing data supports its continued use as a safe and effective component in pharmaceutical research and development. As with any excipient, careful consideration of its physicochemical properties and potential for toxicity at high concentrations is essential for its successful and safe application.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of diethylene glycol monoethyl ether as a vehicle for topical delivery of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICSC 0718 - this compound [inchem.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. researchgate.net [researchgate.net]

The Solubility of Organic Compounds in Triethylene Glycol Monoethyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monoethyl ether (TEGEE), also known as ethoxytriglycol, is a high-boiling, colorless, and nearly odorless solvent with the chemical formula C8H18O4.[1][2] Its unique combination of an ether and a hydroxyl group within its structure imparts amphiphilic properties, allowing it to dissolve a wide range of both polar and non-polar organic compounds. This versatility makes it a valuable solvent in numerous industrial and pharmaceutical applications, including as a solvent for resins, dyes, and in the formulation of cleaning products and hydraulic brake fluids.[3][4] In the pharmaceutical industry, its low volatility and excellent solvency power are particularly advantageous for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) and excipients.[5]

This technical guide provides a comprehensive overview of the solubility of various organic compounds in this compound. It includes a compilation of available quantitative solubility data, detailed experimental protocols for determining solubility, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for select organic compounds in triethylene glycol and its close structural analogs. It is important to note that specific solubility data for a wide range of compounds in this compound is not extensively documented in publicly available literature. The data presented here is compiled from various sources and should be considered as a reference point for formulation development.

| Compound Class | Compound Name | Solvent | Temperature (°C) | Solubility |

| Aromatic Carboxylic Acid | Benzoic Acid | Triethylene Glycol* | Not Specified | 2.5 M |

| API (NSAID) | Ibuprofen | Diethylene Glycol Monoethyl Ether** | Not Specified | ~300 mg/g |

| Polymer | Polyvinyl Chloride (PVC) | This compound | Not Specified | Insoluble*** |

-

The specific isomer of triethylene glycol was not specified in the source material.[5] ** Diethylene glycol monoethyl ether (Transcutol®) is a structurally similar glycol ether, suggesting high solubility of ibuprofen in TEGEE is likely.[6] *** General literature suggests that while some polymers may swell, true solubility of high molecular weight polymers like PVC in glycol ethers is limited.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a solvent.[7][8] The following protocol is adapted for the use of a viscous solvent such as this compound.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Organic compound (solute) of interest

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the organic compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of this compound into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The required time may be longer for viscous solvents like TEGEE. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

For viscous solvents, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[2]

-

Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibration range of the analytical method. The high viscosity of TEGEE necessitates careful and thorough mixing during dilution.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved organic compound.

-

Prepare a calibration curve using standard solutions of the organic compound in the same diluent used for the samples.

-

3. Data Analysis:

-

Calculate the concentration of the organic compound in the original undiluted TEGEE solution by applying the dilution factor.

-

The average concentration from replicate experiments represents the thermodynamic solubility of the compound in this compound at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of an organic compound in this compound using the shake-flask method.

Caption: A flowchart of the shake-flask solubility determination method.

Conclusion

This compound is a potent and versatile solvent with significant potential in the pharmaceutical and chemical industries. While comprehensive quantitative solubility data remains somewhat limited in public literature, the experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to determine the solubility of their compounds of interest. The unique properties of TEGEE, particularly its high solvency and low volatility, underscore its importance as a valuable tool in formulation science. Further research to expand the database of quantitative solubility of various organic compounds in this solvent would be highly beneficial for the scientific community.

References

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. nacalai.com [nacalai.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

A Technical Guide to the Physicochemical Properties of Triethylene Glycol Monoethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and vapor pressure of triethylene glycol monoethyl ether (TEGME), a widely used solvent and chemical intermediate. Understanding these fundamental physicochemical properties is critical for its application in research, development, and manufacturing.

Core Physicochemical Data

This compound, identified by the CAS number 112-50-5, is a colorless, odorless liquid.[1] Its key physical properties are summarized below.

The boiling point and vapor pressure are crucial parameters for handling, distillation, and formulation processes. The following table consolidates the available data for these properties.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 256 °C | at 760 mmHg (101.3 kPa) | [1][2][3][4][5] |

| 255 °C | Not specified | [6][7][8] | |

| 493 °F | at 760 mmHg | [2] | |

| Vapor Pressure | 0.3 Pa | at 20 °C | [2][6] |

| <0.01 mmHg | at 20 °C | [4][9] | |

| 1.15 Pa | at 19.85 °C | [9] | |

| 2.24 x 10⁻³ mmHg | at 25 °C (estimated) | [10] | |

| "Very low" | Reid Vapor Pressure | [11] |

Experimental Protocols

While the provided search results do not detail specific experimental protocols for the cited data, the determination of boiling point and vapor pressure typically follows standardized methodologies.

-

Boiling Point Determination: Standard methods such as those described by the OECD (e.g., OECD Guideline 103) are commonly employed. These methods involve heating the liquid and observing the temperature at which the vapor pressure of the liquid equals the external pressure. For a substance like this compound with a high boiling point, distillation methods under controlled atmospheric pressure are standard.[3][8]

-

Vapor Pressure Measurement: The low vapor pressure of this compound at room temperature necessitates sensitive measurement techniques.[4][6][9] Methods like the static method, effusion method (Knudsen cell), or gas saturation method, as outlined in OECD Guideline 104, are appropriate for substances in this vapor pressure range.

Visualizing Physical State Transitions

The relationship between temperature, vapor pressure, and the boiling point is a fundamental concept in physical chemistry. As the temperature of a liquid increases, its vapor pressure also increases. The boiling point is reached when the vapor pressure equals the surrounding atmospheric pressure.

Caption: Relationship between temperature and vapor pressure leading to boiling.

References

- 1. This compound | 112-50-5 [chemicalbook.com]

- 2. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 三(乙二醇)单乙醚 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. This compound CAS#: 112-50-5 [m.chemicalbook.com]

- 6. ICSC 0718 - this compound [inchem.org]

- 7. nbinno.com [nbinno.com]

- 8. 112-50-5 this compound AKSci 9283AL [aksci.com]

- 9. 112-50-5 | CAS DataBase [m.chemicalbook.com]

- 10. Buy this compound | 112-50-5 [smolecule.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

viscosity of triethylene glycol monoethyl ether at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the viscosity of triethylene glycol monoethyl ether (TEGMEE), a widely used solvent and chemical intermediate. Understanding the temperature-dependent viscosity of this compound is critical for applications ranging from chemical synthesis and reaction engineering to its use in formulations within the pharmaceutical and biotechnology industries. This document compiles quantitative data, details experimental methodologies for viscosity determination, and presents a visual representation of the temperature-viscosity relationship.

Core Data: Viscosity at Various Temperatures

The dynamic viscosity of pure this compound decreases significantly with an increase in temperature. This behavior is characteristic of liquids, where thermal energy overcomes intermolecular forces, leading to reduced flow resistance. The following table summarizes the experimentally determined dynamic viscosity of pure TEGMEE at temperatures ranging from 293.15 K (20°C) to 333.15 K (60°C).

| Temperature (K) | Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 293.15 | 20 | 7.80 |

| 298.15 | 25 | 6.43 |

| 303.15 | 30 | 5.35 |

| 313.15 | 40 | 3.89 |

| 323.15 | 50 | 2.95 |

| 333.15 | 60 | 2.30 |

Data sourced from Xu, G., Li, X., & Zhang, M. (2010). Density and Viscosity of the Binary Mixture of this compound + Water from (293.15 to 333.15) K at Atmospheric Pressure. Journal of Chemical & Engineering Data, 55(3), 1045–1049.[1][2] Another source confirms the viscosity at 20 °C to be 7.80 cP[3].

Experimental Protocol for Viscosity Measurement

The viscosity data presented in this guide was obtained using a standard and reliable method: capillary viscometry with an Ubbelohde viscometer. This technique is a common and accurate method for determining the kinematic viscosity of Newtonian liquids.

Apparatus and Materials

-

Ubbelohde Capillary Viscometer : A glass viscometer with a suspended level feature, which makes the measurement independent of the sample volume.[4][5]

-

Constant Temperature Water Bath : Capable of maintaining a set temperature with high precision (typically ±0.02 K to 0.1 K) to ensure the thermal equilibrium of the sample.[6]

-

Calibrated Digital Stopwatch : For accurately measuring the flow time.

-

This compound : High-purity grade (mass fraction > 99%), purified by vacuum distillation and dried over molecular sieves.[1]

-

Cleaning Solvents : Such as acetone, to thoroughly clean and dry the viscometer before each measurement.[4]

Procedure

-

Viscometer Preparation : The Ubbelohde viscometer is meticulously cleaned with appropriate solvents and dried to eliminate any contaminants that could affect the flow time.[4]

-

Sample Loading : The purified this compound sample is carefully introduced into the viscometer's filling tube.

-

Thermal Equilibration : The viscometer is vertically mounted in the constant temperature water bath. The sample is allowed to reach thermal equilibrium with the bath, which is crucial as viscosity is highly dependent on temperature.[4]

-

Flow Time Measurement : Using suction, the liquid is drawn up through the capillary into the measuring bulb, above the upper timing mark. The suction is then removed, and the liquid is allowed to flow back down under gravity. The time it takes for the meniscus of the liquid to pass between the upper and lower timing marks is measured with a stopwatch.[4][7]

-

Data Collection and Calculation : This process is repeated multiple times (typically at least three) to ensure the reproducibility of the flow time measurements. The average flow time is then used to calculate the kinematic viscosity. The dynamic viscosity (η) is subsequently determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

This methodology adheres to the principles outlined in standard test methods for glycols, such as those developed by ASTM International.[8][9][10]

Visualization of Temperature-Viscosity Relationship

The following diagram illustrates the inverse relationship between the temperature and dynamic viscosity of this compound. As the temperature increases, the viscosity of the liquid decreases.

Caption: Logical flow of how temperature influences the viscosity of TEGMEE.

Signaling Pathways and Logical Relationships

In the context of the physicochemical property of viscosity, there are no biological "signaling pathways" to describe. However, the logical relationship between molecular interactions and bulk fluid properties is central. The viscosity of this compound is primarily a function of its molecular structure, which allows for hydrogen bonding and van der Waals forces. An increase in temperature provides molecules with greater kinetic energy, enabling them to overcome these intermolecular forces more easily, resulting in a decrease in the fluid's resistance to flow, and thus, lower viscosity. The provided DOT script above visualizes this fundamental relationship.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Density and Viscosity of the Binary Mixture of this compound + Water from (293.15 to 333.15) K at Atmospheric Pressure | Semantic Scholar [semanticscholar.org]

- 3. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. martests.com [martests.com]

- 5. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]

- 6. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]

- 7. cenam.mx [cenam.mx]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

Spectroscopic Properties of Triethylene Glycol Monoethyl Ether: A Technical Guide

Introduction

Triethylene glycol monoethyl ether (TEGMEE), with the chemical formula C8H18O4, is a high-boiling, colorless, and odorless solvent with a wide range of applications in the chemical and pharmaceutical industries. Its utility as a reaction solvent, humectant, and component in hydraulic fluids necessitates a thorough understanding of its chemical and physical properties. This technical guide provides an in-depth analysis of the spectroscopic characteristics of TEGMEE, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl group) | ~1.20 | Triplet | ~7.0 | 3H |

| -CH₂- (ethyl group) | ~3.52 | Quartet | ~7.0 | 2H |

| -O-CH₂-CH₂-O- | ~3.60 - 3.75 | Multiplet | - | 10H |

| -CH₂-OH | ~3.78 | Triplet | ~5.0 | 2H |

| -OH | Variable | Singlet (broad) | - | 1H |

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (ethyl group) | ~15.2 |

| -CH₂- (ethyl group) | ~66.7 |

| -O-CH₂-CH₂-O- (internal) | ~70.5 |

| -O-CH₂-CH₂-O- (adjacent to ethyl) | ~70.7 |

| -CH₂-OH | ~61.7 |

| -O-CH₂- (adjacent to hydroxyl) | ~72.6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to O-H, C-H, and C-O bonds.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 (broad) | O-H stretch (alcohol) | Strong |

| ~2920, ~2870 | C-H stretch (alkane) | Strong |

| ~1450 | C-H bend (alkane) | Medium |

| ~1350 | O-H bend (alcohol) | Medium |

| ~1100 (strong, broad) | C-O stretch (ether and alcohol) | Strong |

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. ¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

3. ¹³C NMR Acquisition:

-

For ¹³C NMR, a more concentrated sample (50-100 mg in 0.6-0.7 mL of solvent) is recommended due to the lower natural abundance of the ¹³C isotope.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Processing and calibration are similar to the ¹H NMR protocol.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

1. Instrument and Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

2. Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Navigating the Safe Use of Triethylene Glycol Monoethyl Ether: A Technical Guide for Researchers

An in-depth examination of the safety protocols, handling procedures, and disposal of Triethylene Glycol Monoethyl Ether (TEGMEE), tailored for professionals in research, scientific, and drug development fields.

This compound, a versatile solvent with the CAS number 112-50-5, is a common reagent in various scientific applications.[1] Its unique properties, however, necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety measures to ensure the well-being of laboratory personnel and the protection of the environment. This technical guide provides a comprehensive overview of the essential safety, handling, and disposal protocols for TEGMEE, incorporating quantitative data, detailed experimental procedures, and visual workflows to facilitate best practices in a laboratory setting.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. This data, summarized in Table 1, informs proper storage, handling, and emergency response procedures. TEGMEE is a colorless, viscous liquid that is miscible with water.[2][3] It is combustible but has a relatively high flash point, reducing its immediate fire hazard under standard laboratory conditions.[4] A critical characteristic of TEGMEE, like other ethers, is its potential to form explosive peroxides upon prolonged exposure to air and light.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C8H18O4 | [1][4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Appearance | Colorless, viscous liquid | [2][3] |

| Odor | Mild, characteristic | [2] |

| Boiling Point | ~255 °C | [1][4] |

| Melting Point | -19 °C | [1][4] |

| Flash Point | 135 °C (open cup) | [4] |

| Specific Gravity | 1.02 | [2][4] |

| Vapor Pressure | 0.3 Pa at 20°C | [4] |

| Vapor Density | 6.2 (Air = 1) | [4] |

| Solubility in Water | Miscible | [2][4] |

| log Pow (Octanol/Water Partition Coefficient) | -2.79 (calculated) | [4] |

Section 2: Toxicological Data and Hazard Identification

This compound is considered to have low acute toxicity.[1] However, it can cause skin and eye irritation, and inhalation of vapors may lead to respiratory irritation.[1] Prolonged or repeated exposure may have cumulative health effects.[2] It is crucial to minimize exposure and adhere to established safety protocols.

| Toxicity Data | Value | Species | Source(s) |

| Oral LD50 | 10610 mg/kg | Rat | [3] |

| Dermal LD50 | 8000 mg/kg | Rabbit | [3] |

| Eye Irritation | 500 mg | Rabbit | [3] |

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidents and exposure. The following protocols should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

References

The Unseen Hazard: A Technical Guide to Peroxide Formation in Triethylene Glycol Monoethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol monoethyl ether (TEGMEE), a widely utilized solvent in research and pharmaceutical development, possesses a significant, often underestimated, hazard: the potential for the formation of explosive peroxides upon storage and handling. This technical guide provides an in-depth analysis of the mechanisms, detection, prevention, and safe management of peroxide formation in TEGMEE. Detailed experimental protocols for peroxide detection and removal are presented, along with quantitative data for hazard assessment. This document aims to equip laboratory personnel with the necessary knowledge to handle TEGMEE safely and mitigate the risks associated with peroxide accumulation.

Introduction

This compound (CAS No. 112-50-5) is a high-boiling point, water-soluble solvent valued for its utility in various chemical and pharmaceutical applications.[1] Like other ethers, TEGMEE can undergo autoxidation in the presence of oxygen, light, and heat, leading to the formation of hydroperoxides, peroxides, and potentially polymeric peroxides.[2][3] These peroxy compounds are often unstable and can decompose violently, posing a severe explosion hazard, particularly when concentrated during processes like distillation or evaporation.[2] Understanding the propensity for peroxide formation and implementing rigorous safety protocols are paramount for any laboratory utilizing this solvent.

The Chemistry of Peroxide Formation

The formation of peroxides in ethers is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen.[4] This process, known as autoxidation, is accelerated by exposure to atmospheric oxygen, light, and heat.[2][3]

The generally accepted mechanism involves three stages:

-

Initiation: A radical initiator (e.g., UV light, heat) abstracts a hydrogen atom from the TEGMEE molecule, forming an ether radical.

-

Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another TEGMEE molecule, forming a hydroperoxide and a new ether radical, thus propagating the chain reaction.

-

Termination: The reaction ceases when two radicals combine.

Safe Handling and Storage

Proper handling and storage are critical to minimizing peroxide formation. The following practices are recommended:

-

Procurement: Purchase TEGMEE in the smallest quantities necessary for your work to avoid prolonged storage.[3] Whenever possible, procure material containing an inhibitor, such as Butylated Hydroxytoluene (BHT).[3][7]

-

Labeling: Upon receipt, label the container with the date. When opened, add the opening date to the label.[8]

-

Storage Conditions: Store TEGMEE in a cool, dry, dark place, away from heat and light sources.[2] Containers should be tightly sealed to minimize exposure to air.[8] Storage in an inert atmosphere (e.g., under nitrogen) can further reduce the risk of peroxide formation, especially for uninhibited material.[9]

-

Container Choice: Use the original manufacturer's container, which is often an amber glass bottle or a metal can to protect from light.[6]

Table 1: Storage and Testing Guidelines for Peroxide-Forming Ethers

| Container Status | Suggested Testing Frequency | Maximum Recommended Storage Period |

| Unopened, from manufacturer | Not required | 18 months[6] |

| Opened, inhibited | Every 6-12 months | 12 months[4][6] |

| Opened, uninhibited | Every 1-3 months | 3-6 months[2] |

| Distilled/Purified (inhibitor removed) | Before each use, or every month | Use as soon as possible, do not store for extended periods[7] |

Peroxide Detection

Regular testing for the presence of peroxides is a crucial safety measure, especially before any process that involves heating or concentration, such as distillation.[1] Visual inspection can sometimes reveal the presence of peroxides as crystalline solids or viscous liquids within the solvent or around the cap; if this is observed, do not handle the container and seek expert assistance.[3]

Table 2: Peroxide Concentration Hazard Levels

| Peroxide Concentration (ppm) | Hazard Level and Recommended Action |

| < 25 ppm | Considered safe for general use.[8] |

| 25 - 100 ppm | Moderate hazard. Not recommended for distilling or otherwise concentrating.[8] Consider peroxide removal. |

| > 100 ppm | High hazard. Avoid handling and contact Environmental Health & Safety (EHS) for immediate disposal.[4][8] |

Experimental Protocols

The following are detailed protocols for the detection and removal of peroxides from this compound. Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Peroxide Detection

Protocol 5.1.1: Semi-Quantitative Method using Peroxide Test Strips

This is a rapid and convenient method for estimating peroxide concentration.

-

Materials:

-

Peroxide test strips (e.g., Quantofix®)

-

Sample of this compound

-

Deionized water (if required by the manufacturer)

-

-

Procedure:

-

Follow the manufacturer's instructions provided with the test strips.[10]

-

Typically, this involves dipping the test strip into the TEGMEE sample for 1 second.[10]

-

Shake off any excess liquid.[10]

-

After the solvent has evaporated from the test pad, add one drop of deionized water to the pad.[11]

-

Wait for the specified time (usually 5-15 seconds) for the color to develop.[10]

-

Compare the color of the test pad to the color scale provided on the container to determine the approximate peroxide concentration in ppm.[10]

-

Protocol 5.1.2: Qualitative Method using Potassium Iodide

This method provides a qualitative indication of the presence of peroxides.

-

Materials:

-

Sample of this compound

-

Glacial acetic acid

-

Potassium iodide (KI), solid

-

Test tube

-

-

Procedure:

-

In a test tube, combine approximately 1 mL of the TEGMEE sample with 1 mL of glacial acetic acid.[12]

-

Add approximately 100 mg of solid potassium iodide.[12]

-

Stopper the test tube and shake.

-

A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a brown color indicates a high concentration.[12] A blank determination should be performed as the iodide/acetic acid mixture can slowly air-oxidize.[12]

-

Peroxide Removal

WARNING: Peroxide removal should only be attempted on solutions with peroxide concentrations below 100 ppm. If the concentration is higher, or if crystals are present, do not attempt removal and contact EHS for disposal.

Protocol 5.2.1: Treatment with Activated Alumina

This method is effective for removing hydroperoxides.

-

Materials:

-

This compound containing peroxides

-

Basic activated alumina (80-mesh)

-

Chromatography column

-

Glass wool

-

-

Procedure:

-

Prepare a chromatography column by placing a small plug of glass wool at the bottom and then filling it with activated alumina. A general guideline is to use about 100 g of alumina for every 100 mL of solvent to be purified.

-

Slowly pass the TEGMEE through the column.

-

Collect the purified solvent.

-

Test the collected solvent for the presence of peroxides to ensure their removal. If peroxides are still present, the solvent can be passed through the column a second time.

-

Decontamination of Alumina: The alumina will retain the peroxides and must be decontaminated before disposal. Flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide to destroy the adsorbed peroxides.

-

Protocol 5.2.2: Reduction with Ferrous Sulfate

This method uses a reducing agent to destroy the peroxides.

-

Materials:

-

This compound containing peroxides

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Concentrated sulfuric acid

-

Deionized water

-

Separatory funnel

-

-

Procedure:

-

Prepare a fresh ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.

-

In a separatory funnel, wash the TEGMEE with an equal volume of the ferrous sulfate solution.

-

Shake the funnel gently, periodically venting to release any pressure.

-

Allow the layers to separate and drain off the aqueous (bottom) layer.

-

Repeat the washing step one or two more times.

-

After the final wash, test the TEGMEE for the presence of peroxides to confirm their removal.

-

If a dry solvent is required, the TEGMEE can be dried over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

-

Conclusion

This compound is a valuable solvent in scientific research and development, but its potential to form explosive peroxides necessitates a thorough understanding of the associated hazards and diligent implementation of safety protocols. By adhering to proper storage and handling procedures, regularly testing for peroxides, and, when necessary, safely removing them, researchers can significantly mitigate the risks. This guide provides the essential information and detailed protocols to ensure the safe use of this compound in the laboratory.

References

- 1. This compound | C8H18O4 | CID 8190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Accelerated In Vitro Oxidative Degradation Testing of Ultra-High Molecular Weight Polyethylene (UHMWPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. louisville.edu [louisville.edu]

- 4. medarbetare.su.se [medarbetare.su.se]

- 5. safety.umbc.edu [safety.umbc.edu]

- 6. nbi.ku.dk [nbi.ku.dk]

- 7. benchchem.com [benchchem.com]

- 8. ehs.tcu.edu [ehs.tcu.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. nva.sikt.no [nva.sikt.no]

- 11. PlumX [plu.mx]

- 12. benchchem.com [benchchem.com]

The Hygroscopic Nature of Triethylene Glycol Monoethyl Ether: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the hygroscopic properties of triethylene glycol monoethyl ether (TGME) and its implications in experimental settings, with a particular focus on pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals who utilize TGME as a solvent or excipient and need to understand and control its interaction with atmospheric moisture.

Introduction to this compound and its Hygroscopicity

This compound (TGME), a colorless and nearly odorless liquid, is a versatile solvent used in a wide array of industrial and pharmaceutical applications.[1][2] Its chemical structure, featuring both ether and hydroxyl functional groups, imparts a significant affinity for water, making it markedly hygroscopic. This inherent property means TGME readily absorbs moisture from the atmosphere until it reaches equilibrium with the ambient relative humidity. While this characteristic can be advantageous in certain applications, it presents a critical challenge in controlled experimental environments, particularly in the pharmaceutical industry, where precise concentrations and the absence of water are often paramount.[] Uncontrolled water absorption can significantly alter the physicochemical properties of TGME, potentially impacting experimental outcomes, product stability, and analytical accuracy.[4][5]

Quantitative Data on the Physicochemical Properties of TGME-Water Mixtures

The absorption of water by this compound leads to notable changes in its physical properties. The following tables summarize the impact of water content on the density and viscosity of TGME, critical parameters in fluid handling, formulation, and manufacturing processes.

Table 1: Density of this compound and Water Mixtures at Various Temperatures

| Mole Fraction of TGME | Density (g/cm³) at 293.15 K | Density (g/cm³) at 313.15 K | Density (g/cm³) at 333.15 K |

| 1.0000 | 0.9853 | 0.9705 | 0.9557 |

| 0.8995 | 0.9954 | 0.9804 | 0.9654 |

| 0.7981 | 1.0041 | 0.9891 | 0.9741 |

| 0.6971 | 1.0118 | 0.9968 | 0.9818 |

| 0.5962 | 1.0185 | 1.0035 | 0.9885 |

| 0.4952 | 1.0242 | 1.0092 | 0.9942 |

| 0.3943 | 1.0287 | 1.0137 | 0.9987 |

| 0.2934 | 1.0318 | 1.0168 | 1.0018 |

| 0.1925 | 1.0329 | 1.0179 | 1.0029 |

| 0.0916 | 1.0298 | 1.0148 | 0.9998 |

| 0.0000 | 0.9982 | 0.9922 | 0.9857 |

Data extrapolated from a study on the thermophysical properties of TGME-water mixtures.

Table 2: Viscosity of this compound and Water Mixtures at Various Temperatures

| Mole Fraction of TGME | Viscosity (mPa·s) at 293.15 K | Viscosity (mPa·s) at 313.15 K | Viscosity (mPa·s) at 333.15 K |

| 1.0000 | 7.82 | 3.89 | 2.29 |

| 0.8995 | 8.93 | 4.41 | 2.59 |

| 0.7981 | 10.15 | 4.99 | 2.91 |

| 0.6971 | 11.45 | 5.61 | 3.25 |

| 0.5962 | 12.68 | 6.20 | 3.58 |

| 0.4952 | 13.52 | 6.61 | 3.81 |

| 0.3943 | 13.59 | 6.69 | 3.89 |

| 0.2934 | 12.49 | 6.26 | 3.70 |

| 0.1925 | 9.94 | 5.14 | 3.12 |

| 0.0916 | 5.86 | 3.25 | 2.06 |

| 0.0000 | 1.002 | 0.653 | 0.467 |

Data extrapolated from a study on the thermophysical properties of TGME-water mixtures.

Table 3: Representative Moisture Sorption Isotherm Data for a Hygroscopic Glycol Ether

| Relative Humidity (%) | Equilibrium Water Content (% w/w) |

| 10 | 1.5 |

| 20 | 3.2 |

| 30 | 5.1 |

| 40 | 7.5 |